1-Descarboxy Ketorolac-d4

LC-MS/MS Impurity quantification Internal standard

1-Descarboxy Ketorolac-d4 is a stable, deuterium-labeled analog of 1-Descarboxy Ketorolac (Ketorolac EP Impurity I / USP Ketorolac Related Compound D), a key process impurity arising during the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) ketorolac. The compound contains four deuterium atoms on the pyrrolizine ring, yielding a molecular weight of 215.28 g/mol versus 211.26 g/mol for the non-deuterated form, a +4 Da mass shift that underpins its primary utility as an internal standard for precise LC-MS quantification.

Molecular Formula C₁₄H₉D₄NO
Molecular Weight 215.28
Cat. No. B1159815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Descarboxy Ketorolac-d4
Synonyms2,3-Dihydro-1H-pyrrolizin-5-yl)phenylmethanone-d4;  USP Ketorolac Related Compound D-d4; 
Molecular FormulaC₁₄H₉D₄NO
Molecular Weight215.28
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Descarboxy Ketorolac-d4 – What It Is and Its Role in Ketorolac Quality Control


1-Descarboxy Ketorolac-d4 is a stable, deuterium-labeled analog of 1-Descarboxy Ketorolac (Ketorolac EP Impurity I / USP Ketorolac Related Compound D), a key process impurity arising during the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) ketorolac . The compound contains four deuterium atoms on the pyrrolizine ring, yielding a molecular weight of 215.28 g/mol versus 211.26 g/mol for the non-deuterated form, a +4 Da mass shift that underpins its primary utility as an internal standard for precise LC-MS quantification . As a pharmacopeial impurity standard listed in the USP monograph for Ketorolac Tromethamine Tablets with a defined acceptance criterion (NMT 0.5%), accurate measurement of this impurity is a regulatory requirement, creating direct demand for a matrix-matched, co-eluting deuterated internal standard [1].

Why a Non-Deuterated Ketorolac Impurity Standard Cannot Replace 1-Descarboxy Ketorolac-d4 in MS-Based Assays


The non-deuterated 1-Descarboxy Ketorolac (CAS 113502-55-9) is essential as a chromatographic retention time marker in HPLC-UV methods, but it is fundamentally unsuitable as an internal standard for mass spectrometric quantification because it is chemically identical to the target analyte and cannot be resolved by the mass spectrometer [1]. Without a distinct mass channel, the non-deuterated compound provides no correction for ion suppression, matrix effects, or extraction recovery variability. 1-Descarboxy Ketorolac-d4, carrying a +4 Da mass tag, co-elutes with the unlabeled impurity under reversed-phase conditions (relative retention time ~2.6 in the USP compendial method) while being fully resolved in the MS dimension, directly addressing this analytical gap for laboratories operating LC-MS/MS impurity profiling workflows [2]. This is not a matter of preference but of analytical necessity for validated MS methods requiring stable isotope-labeled internal standards.

1-Descarboxy Ketorolac-d4: Evidence of Differentiation from Closest Comparators


Mass Shift Advantage: 1-Descarboxy Ketorolac-d4 Versus Non-Deuterated 1-Descarboxy Ketorolac for MS Quantification

1-Descarboxy Ketorolac-d4 (MW 215.28 g/mol) provides a +4.02 Da mass shift relative to the non-deuterated 1-Descarboxy Ketorolac (MW 211.26 g/mol). This mass difference allows the deuterated compound to serve as an internal standard that is distinguishable from the unlabeled analyte by the mass analyzer while maintaining near-identical chromatographic behavior . The non-deuterated form cannot function as an MS internal standard because it produces identical precursor and product ions, making it impossible to independently monitor the internal standard and analyte channels .

LC-MS/MS Impurity quantification Internal standard

Regulatory Impurity Profile Alignment: 1-Descarboxy Ketorolac-d4 Targets a USP-Limited Impurity

The USP monograph for Ketorolac Tromethamine Tablets lists Ketorolac Related Compound D (i.e., 1-Descarboxy Ketorolac) with an acceptance criterion of NMT 0.5% and a relative retention time of 2.6 [1]. No other deuterated ketorolac impurity standard targets this specific, pharmacopeially listed impurity. For example, rac Ketorolac-d4 (MW 215.28) targets the parent drug, and 1-Keto Ketorolac-d5 targets a different impurity (1-Keto Ketorolac, USP Related Compound C, NMT 0.8%), neither of which can serve as a direct IS for the 1-Descarboxy impurity .

Pharmaceutical quality control USP monograph Impurity acceptance criteria

Purity Benchmark: 1-Descarboxy Ketorolac-d4 HPLC Purity >95% Compared to Unlabeled Form

Commercially available 1-Descarboxy Ketorolac-d4 is supplied with HPLC purity >95%, a value comparable to the non-deuterated EP Impurity I reference standard (also >95%) . This parity in chromatographic purity is critical because lower-purity deuterated standards introduce interfering peaks that compromise the accuracy of impurity quantification. In contrast, some deuterated ketorolac impurity standards, such as 1-Keto Ketorolac-d5, are frequently listed as 'Not Available' from multiple vendors, limiting their procurement reliability .

Reference standard purity Method validation Certificate of Analysis

When to Procure 1-Descarboxy Ketorolac-d4 – High-Impact Application Scenarios


LC-MS/MS Quantification of the 1-Descarboxy Impurity in Ketorolac API and Finished Dosage Forms

In quality control laboratories conducting impurity profiling of ketorolac tromethamine drug substance or tablet formulations, 1-Descarboxy Ketorolac-d4 serves as the optimal internal standard for the 1-Descarboxy Ketorolac impurity (USP Related Compound D). Its +4 Da mass shift fully resolves it from the unlabeled impurity in the MS dimension while co-eluting in the chromatographic dimension, directly compensating for ion suppression and extraction variability [1]. This application is driven by the USP acceptance criterion of NMT 0.5% for this impurity, which demands high analytical accuracy at low levels [2].

Method Development and Validation for ANDA Submissions Requiring Impurity Profiling

When developing stability-indicating HPLC or LC-MS methods for Abbreviated New Drug Applications (ANDAs) referencing Ketorolac Tromethamine, the use of a deuterated impurity-specific internal standard such as 1-Descarboxy Ketorolac-d4 is a recognized strategy to meet ICH Q2(R1) validation requirements for accuracy and precision in impurity quantification. The compound provides a matrix-matched, co-eluting IS signal that is critical for demonstrating method robustness during regulatory review [1].

Degradation and Stability Studies Where the Descarboxy Pathway Must Be Tracked

The 1-Descarboxy impurity can form through decarboxylation degradation of ketorolac under stress conditions (heat, acid, light). In forced degradation studies used to establish impurity fate and safety qualification thresholds per ICH Q3A/B, 1-Descarboxy Ketorolac-d4 enables accurate quantification of this specific degradant even in complex stressed-sample matrices where other impurities or excipients produce substantial baseline noise [1].

Quote Request

Request a Quote for 1-Descarboxy Ketorolac-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.